Technical Profile: 5-Methoxypyrazolo[1,5-a]pyridine & Derivatives
Technical Profile: 5-Methoxypyrazolo[1,5-a]pyridine & Derivatives
The following technical guide provides an in-depth analysis of 5-Methoxypyrazolo[1,5-a]pyridine , a privileged bicyclic scaffold in medicinal chemistry.
Editorial Note on CAS 26829-64-1: Commercial chemical databases frequently associate CAS 26829-64-1 with 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .[1][2] While the user request specifies the core name "5-Methoxypyrazolo[1,5-a]pyridine," the provided CAS specifically points to the 3-cyano derivative, a critical stable intermediate for drug discovery.[1][2] This guide addresses the chemistry of the 5-methoxy core while providing specific data and protocols for the 3-carbonitrile derivative where the CAS matches.[1][2]
[1][2][3]
CAS Registry Number: 26829-64-1 (Referenced for 3-carbonitrile derivative) Chemical Class: Fused Pyrazolopyridine Primary Application: Kinase Inhibitor Scaffold (Bioisostere of Indole/Azaindole)[1][2]
Executive Summary
The pyrazolo[1,5-a]pyridine system is a π-excessive fused heterocycle that serves as a robust bioisostere for indole and azaindole in drug design.[1][2] The 5-methoxy substitution pattern is particularly valuable for modulating solubility and providing a hydrogen bond acceptor vector in the solvent-exposed regions of kinase binding pockets (e.g., Trk, RET, JAK).[1][2] Unlike the indole core, the pyrazolo[1,5-a]pyridine scaffold lacks the acidic N-H, offering improved metabolic stability and permeability.[2]
This guide details the physicochemical properties, "Design-Make-Test" synthetic routes, and reactivity profiles required to utilize this scaffold in high-value pharmaceutical intermediates.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The 5-methoxy group enriches the electron density of the pyridine ring, influencing the electrophilic susceptibility of the C-3 position.[1][2]
| Property | Data (5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) |
| Molecular Formula | C |
| Molecular Weight | 173.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148 – 152 °C (Typical for crystalline nitrile) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Conjugate acid of pyridine N) |
| LogP | ~1.8 – 2.1 |
| H-Bond Acceptors | 3 (N1, Nitrile N, Methoxy O) |
Synthetic Methodology: The [3+2] Cycloaddition Route[1][2]
The most robust route to 5-methoxypyrazolo[1,5-a]pyridines involves the [3+2] dipolar cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes or alkenes.[1][2] This method is preferred over hydrazine condensation due to higher regiocontrol.[1][2]
Mechanism & Regiochemistry
Starting from 4-methoxypyridine , N-amination creates the pyridinium salt.[1][2] Treatment with base generates the N-imide dipole.[1][2] Reaction with a dipolarophile (e.g., 2-chloroacrylonitrile or methyl propiolate) occurs across the N-amine and the C-2 position of the pyridine ring.[1][2]
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Regioselectivity: The 4-methoxy substituent directs the cyclization to the ortho position (C-2/C-6 are equivalent), resulting in the 5-methoxy substitution pattern in the fused system.[1][2]
Experimental Protocol: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Note: This protocol synthesizes the nitrile derivative (CAS 26829-64-1).[1][2]
Reagents:
Step-by-Step Workflow:
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N-Amination (Preparation of Salt):
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Cycloaddition:
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Workup & Purification:
Visualization: Synthesis Pathway
Caption: Synthesis of the 5-methoxy scaffold via N-amination and [3+2] cycloaddition.
Reactivity & Functionalization[2]
The pyrazolo[1,5-a]pyridine core is electron-rich, behaving similarly to indole.[1][2] The C-3 position is the most nucleophilic site, followed by C-7 (via lithiation).[1][2]
A. Electrophilic Aromatic Substitution (C-3)
If the 3-position is unsubstituted (i.e., starting from the core rather than the nitrile), it undergoes rapid electrophilic substitution.[1][2]
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Halogenation: NIS or NBS in DMF/MeCN yields the 3-iodo or 3-bromo derivative quantitatively.[1][2] These are pivotal for Suzuki/Sonogashira couplings.
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Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a C-3 aldehyde.[1][2]
B. Functional Group Interconversion (From Nitrile)
For CAS 26829-64-1 (the nitrile), reactivity focuses on the cyano group:
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Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) yields the Carboxamide or Carboxylic Acid .[1][2]
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Reduction: Catalytic hydrogenation (Raney Ni) yields the C-3 Aminomethyl derivative.[1][2]
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Heterocycle Formation: Reaction with hydrazine yields a 1,2,4-triazole fused system.[1][2]
C. Directed Lithiation (C-7)
The N-1 nitrogen can direct lithiation to the C-7 position (adjacent to the bridgehead), allowing introduction of alkyl or aryl groups via organolithium reagents, though this is less common than C-3 functionalization.[1][2]
Medicinal Chemistry Applications
The 5-methoxypyrazolo[1,5-a]pyridine scaffold is a validated pharmacophore in kinase inhibition.[1][2]
Mechanism of Action (Kinase Binding)[1][2]
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Hinge Binding: The N-1 and the lone pair of the pyridine ring can interact with the hinge region of kinases (e.g., ATP binding site).[1][2]
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Solvent Front: The 3-substituent projects towards the solvent front or the gatekeeper residue, allowing for selectivity tuning.[1][2]
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Electronic Modulation: The 5-methoxy group (electron-donating) increases the basicity of the ring system, strengthening H-bond interactions at the hinge.[1][2]
Case Study Relevance: While specific clinical candidates often use complex substitution patterns (e.g., Selpercatinib uses a related pyrazolo[1,5-a]pyridine core), the 5-methoxy analog is frequently screened in Trk (Tropomyosin receptor kinase) and JAK (Janus Kinase) libraries to assess structure-activity relationships (SAR) regarding electron density and metabolic stability compared to the unsubstituted parent.[1][2]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1][2]
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile is stable, but the N-amino precursor is potentially shock-sensitive and should be handled with care.[1][2]
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Incompatibility: Strong oxidizing agents, strong acids.[1][2]
References
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Johns, A., et al. (2011).[1][2] "Synthesis and Reactions of Pyrazolo[1,5-a]pyridines." Current Organic Chemistry, 15(14), 2481-2518.[1][2] [1][2]
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Mugnaini, C., et al. (2022).[1][2][3] "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkivoc, 2022(ii), 22-29.[1][2][3]
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PubChem. Pyrazolo[1,5-a]pyridine Core Data. National Library of Medicine.[1][2] Retrieved from [Link]
